(5R)-Dinoprost tromethamine

Description

An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals; as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed; Martindale, The Extra Pharmacopoeia, 30th ed, p1424)

TROMETHAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and is indicated for acidosis and has 7 investigational indications.

Structure

3D Structure

Properties

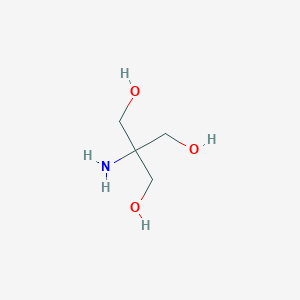

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENZDBCJOHFCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023723 | |

| Record name | Tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Tromethamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

219-220 °C at 10 mm Hg | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000022 [mmHg] | |

| Record name | Tromethamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystalline mass, WHITE, CRYSTALLINE POWDER | |

CAS No. |

77-86-1 | |

| Record name | Tris(hydroxymethyl)aminomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tromethamine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trometamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trometamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trometamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tromethamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-172 °C | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (5R)-Dinoprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: (5R)-Dinoprost tromethamine, the tromethamine salt of naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent pharmacological agent with significant applications in reproductive medicine for both humans and animals.[1][2] Its primary utility lies in its ability to stimulate uterine smooth muscle contractions and to induce luteolysis (the regression of the corpus luteum).[3] This guide provides a detailed examination of its molecular mechanism of action, the associated signaling pathways, a summary of quantitative pharmacological data, and an overview of key experimental protocols used to elucidate its function.

Core Mechanism of Action

Dinoprost (B1670695) tromethamine functions as a potent agonist for the Prostaglandin F2α Receptor (FP receptor).[4] The FP receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[5] The binding of dinoprost to this receptor on target cells initiates a cascade of intracellular events that mediate its diverse physiological effects.[6]

Receptor Binding and G Protein Activation

As a synthetic analogue of PGF2α, dinoprost mimics the action of the endogenous ligand.[1][7] Upon binding to the FP receptor, it induces a conformational change in the receptor, which in turn activates associated heterotrimeric G proteins. The primary signaling pathway for the uterotonic effects of dinoprost involves the activation of the Gq/11 family of G proteins.

Intracellular Signaling Cascade

Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers:

-

Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (or endoplasmic reticulum). This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Diacylglycerol (DAG): This lipid molecule remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

The sharp increase in intracellular calcium concentration is the central event that leads to the contraction of smooth muscle cells in the myometrium.[7] Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the light chains of myosin, enabling the interaction between myosin and actin filaments and resulting in muscle contraction.[7]

Luteolytic Mechanism

In addition to its effects on smooth muscle, dinoprost is a powerful luteolytic agent, causing the functional and structural regression of the corpus luteum (CL).[1][2] This action is critical for its use in synchronizing estrus cycles in livestock.[1][6] The luteolytic process involves:

-

Inhibition of Progesterone (B1679170) Synthesis: PGF2α action on the CL inhibits steroidogenesis, leading to a rapid decline in progesterone production.[1][8]

-

Direct Cytotoxic Effects: PGF2α induces changes in blood flow to the CL and promotes apoptotic or necroptotic cell death pathways within luteal cells.[9]

-

Oxytocin (B344502) Feedback Loop: PGF2α stimulates the release of oxytocin, which in turn can further stimulate uterine PGF2α production, creating a positive feedback loop that ensures the complete regression of the CL.[8][10]

A secondary mechanism identified involves the Gα(s)-mediated regulation of the human prostaglandin transporter (hPGT).[11] Activation of the FP receptor can inhibit the intracellular import of prostaglandins, thereby increasing their availability to act on membrane receptors.[11]

Signaling Pathway Visualization

The following diagram illustrates the primary signaling cascade initiated by Dinoprost tromethamine binding to the FP receptor, leading to smooth muscle contraction and luteolysis.

Quantitative Pharmacological Data

The following tables summarize quantitative data from various studies investigating the effects of Dinoprost tromethamine.

Table 1: Hormonal and Physiological Responses to Dinoprost Tromethamine Administration in Dairy Cows

| Parameter | Dosage & Route | Observation | Time Point | Source |

|---|---|---|---|---|

| PGFM Concentration | 25 mg, Subcutaneous (SC) | Greater than IM administration | 15 to 90 min post-treatment | [12] |

| PGFM Concentration | 25 mg, Intramuscular (IM) | Lower than SC administration | 15 to 90 min post-treatment | [12] |

| Progesterone (P4) Conc. | 25 mg, SC vs. IM | No significant difference in decline between routes | During induced luteolysis | [12] |

| Progesterone (P4) Conc. | 2.5 mg, Intra-Corpus Luteum | Significant decrease vs. control | 0.5h & 1-4h post-injection | [9] |

| Progesterone (P4) Conc. | 5 mg, Intra-Corpus Luteum | Significant decrease vs. control | 0.5-0.75h & 2-4h post-injection | [9] |

| Oxytocin (OT) Conc. | 1.25 mg, Intra-Corpus Luteum | Significant increase vs. control | 0.25h to 0.5h post-injection | [9] |

| Oxytocin (OT) Conc. | 2.5 mg & 5 mg, Intra-CL | Significant increase vs. control | 0.25h to 0.75h post-injection | [9] |

| Estrus Response Rate | Recommended Dose | 92.7% (Experimental Setting) | Within 6 days of treatment | [13] |

| Estrus Response Rate | Recommended Dose | 65.7% (Field Setting) | Following treatment | [13] |

| Pregnancy Rate | Recommended Dose | 55.1% (Experimental Setting) | Within 6 days of treatment | [13] |

| Pregnancy Rate | Recommended Dose | 33.5% (Field Setting) | Within 6 days of treatment |[13] |

Table 2: Dosage Regimens in Experimental Studies

| Species | Application | Dosage Regimen | Route of Administration | Source |

|---|---|---|---|---|

| Human | Second-Trimester Abortion | 30 mg at hour 0, then 25 mg at hour 8, 24, 32 if needed | Intra-amniotic | [14] |

| Bovine | Luteolysis Synchronization | 25 mg (single dose) | Intramuscular (IM) or Subcutaneous (SC) | [12] |

| Bovine | Luteolysis (Experimental) | 1.25 mg, 2.5 mg, or 5 mg (single dose) | Intra-Corpus Luteum (Intra-CL) |[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols adapted from key studies on Dinoprost tromethamine.

Protocol: Evaluation of Luteal Regression in Lactating Dairy Cows

This protocol is based on a study comparing the effects of subcutaneous versus intramuscular administration of dinoprost.[12]

-

Animal Selection: Multiparous, lactating Holstein cows are synchronized using an Ovsynch protocol.

-

Catheterization: On day 6 of the protocol, cows are fitted with indwelling jugular catheters for frequent blood sampling.

-

Treatment Administration: On day 7, cows are randomly assigned to one of two treatment groups (n=6 per group):

-

Group 1 (IM): Receive 25 mg of dinoprost tromethamine via intramuscular injection in the semitendinosus muscle.

-

Group 2 (SC): Receive 25 mg of dinoprost tromethamine via subcutaneous injection in the neck.

-

-

Blood Sampling: Blood samples (10 mL) are collected into K2 EDTA-containing tubes at the following intervals post-treatment:

-

Every 15 minutes for the first 1.75 hours.

-

Every 2 hours for the next 46 hours.

-

Single samples at 60 and 72 hours.

-

-

Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.

-

Hormone Analysis: Plasma samples are analyzed for concentrations of 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), the primary metabolite of PGF2α, and progesterone (P4) using validated immunoassays.

-

Data Analysis: Hormone profiles over time are compared between the two administration routes. Luteal regression is defined as a progesterone concentration below a specific threshold (e.g., <1.0 ng/mL).

Protocol: Intra-Corpus Luteum (CL) Hormone Response Study

This protocol is adapted from a study investigating the direct effects of dinoprost on the corpus luteum in cows.[9]

-

Animal Selection: Non-lactating Polish Holstein-Friesian cows with confirmed regular estrous cycles are used. The experiment is conducted during the mid-luteal phase (days 8-12) of the estrous cycle.

-

Treatment Groups: Cows are randomly assigned to different treatment groups, including:

-

Control: Intra-CL injection of saline.

-

Intra-CL Dinoprost: Intra-CL injection of 1.25 mg, 2.5 mg, or 5 mg of dinoprost.

-

IM Dinoprost: Intramuscular injection of 25 mg of dinoprost (positive control).

-

-

Injection Procedure: The CL is located via transrectal ultrasonography. A needle is guided through the vaginal wall into the center of the CL for direct injection.

-

Blood Sampling: Blood samples are collected from the jugular vein (JV) at 0 (pre-treatment), 0.25, 0.5, 0.75, 1, 2, and 4 hours post-injection.

-

Sample Processing: Plasma is separated via centrifugation (1,500 x g, 15 min at 4°C) and stored at -20°C.

-

Hormone Analysis: Plasma concentrations of oxytocin (OT) and progesterone (P4) are determined using enzyme immunoassays.

-

Data Analysis: Changes in hormone concentrations from baseline are calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA with repeated measures).

Experimental Workflow Visualization

The following diagram outlines the workflow for the bovine luteal regression study described in Protocol 4.1.

Conclusion

This compound exerts its potent physiological effects primarily through agonist activity at the prostaglandin F2α (FP) receptor. The subsequent activation of the Gq/PLC/IP3 signaling pathway elevates intracellular calcium, leading to myometrial contraction. Concurrently, its action on the corpus luteum induces luteolysis by inhibiting progesterone synthesis and promoting cell regression. Understanding these detailed mechanisms, supported by quantitative data from controlled experiments, is essential for the continued optimization of its clinical and veterinary applications and for the development of novel therapeutics targeting the prostanoid signaling axis.

References

- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]

- 2. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 6. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 7. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]

- 8. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Comparison of Intra-CL Injection and Peripheral Application of Prostaglandin F2α Analog on Luteal Blood Flow and Secretory Function of the Bovine Corpus Luteum [frontiersin.org]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Prostaglandin F(2alpha) receptor-dependent regulation of prostaglandin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 14. Abortion and coagulation by prostaglandin. Intra-amniotic dinoprost tromethamine effect on the coagulation and fibrinolytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the (5R)-Dinoprost Tromethamine Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent therapeutic agent with significant applications in reproductive medicine and veterinary practice.[1] Its biological effects are mediated through the activation of the Prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] Understanding the intricate signaling cascades initiated by the binding of this compound to the FP receptor is crucial for elucidating its mechanism of action, identifying potential therapeutic targets, and developing novel drug candidates. This technical guide provides a comprehensive overview of the core signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Signaling Pathway: FP Receptor-Gq-PLC Axis

The primary signaling mechanism initiated by this compound involves the canonical Gq protein-coupled receptor pathway. Upon binding of this compound to the FP receptor, a conformational change in the receptor activates the heterotrimeric G protein Gq. The activated α-subunit of Gq (Gαq) subsequently stimulates Phospholipase C (PLC), a key enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, in concert with DAG, activates Protein Kinase C (PKC). This cascade of events ultimately leads to various cellular responses, including smooth muscle contraction, which is a hallmark of Dinoprost (B1670695) tromethamine's physiological effects, particularly in the myometrium.[4] Stimulation of cultured rabbit endometrial cells with PGF2α resulted in a rapid, dose-dependent increase in intracellular levels of inositol phosphates, with maximal increases observed near a concentration of 10⁻⁶ M.[4]

Downstream Signaling Cascades

Beyond the primary Gq-PLC pathway, the activation of the FP receptor by this compound initiates a network of downstream signaling events that contribute to its diverse physiological effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The activation of the MAPK/ERK (Extracellular signal-regulated kinase) pathway is a significant downstream consequence of FP receptor signaling. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The activation of PKC through the Gq-PLC axis can lead to the sequential phosphorylation and activation of the Raf-MEK-ERK cascade. Studies have shown that PGF2α induces a rapid and transient activation of ERK1/2.

Epidermal Growth Factor Receptor (EGFR) Transactivation

A notable feature of FP receptor signaling is its ability to transactivate the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This cross-talk between a GPCR and a receptor tyrosine kinase adds another layer of complexity to the signaling network. The transactivation of EGFR can occur through intracellular signaling intermediates, such as Src kinases, which are activated downstream of Gq. Activated Src can then phosphorylate the EGFR, leading to the activation of its downstream signaling pathways, including the MAPK/ERK cascade, independent of EGFR's natural ligands.

β-Catenin Stabilization

Recent evidence suggests a role for FP receptor signaling in the regulation of β-catenin, a key component of the Wnt signaling pathway and a crucial molecule in cell adhesion and gene transcription. Activation of the FP receptor can lead to the stabilization of β-catenin. While the precise mechanism is still under investigation, it is thought to involve the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), the primary kinase responsible for targeting β-catenin for degradation. The accumulation of stabilized β-catenin in the cytoplasm allows for its translocation to the nucleus, where it can act as a transcriptional co-activator, influencing the expression of genes involved in cell proliferation and differentiation.

References

- 1. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of inositol phosphate levels by prostaglandins in cultured endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(5R)-Dinoprost Tromethamine: An In-Depth Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2][3] Dinoprost tromethamine is a potent agonist for the prostaglandin F (FP) receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1][2] This document details the quantitative binding data, experimental protocols for its determination, and the downstream signaling pathways activated upon receptor binding.

Quantitative Receptor Binding and Functional Potency

| Compound | Receptor | Cell Line | Assay Type | Value (nM) |

| Dinoprost (PGF2α) | FP Receptor | Swiss mouse 3T3 cells | [3H]-IP accumulation | EC50: 24.5[5] |

Note: The EC50 value represents the concentration of the agonist that produces 50% of the maximal response in a functional assay. It is an indicator of the ligand's potency, which is related to its binding affinity. A lower EC50 value generally corresponds to a higher affinity of the ligand for its receptor.

Experimental Protocols

The binding affinity of this compound for the FP receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (Dinoprost) to displace a radiolabeled ligand, such as [3H]-PGF2α, from the FP receptor.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

-

Source: Tissues or cells endogenously expressing the FP receptor (e.g., bovine corpus luteum) or recombinant cell lines overexpressing the human FP receptor (e.g., HEK293 or CHO cells) are used.

-

Homogenization: The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the FP receptors.

-

Washing and Storage: The membrane pellet is washed with fresh buffer and resuspended. The protein concentration is determined using a standard protein assay (e.g., BCA assay). The prepared membranes can be used immediately or stored at -80°C for future use.

2. Competitive Binding Assay:

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of the radioligand ([3H]-PGF2α), and varying concentrations of the unlabeled competitor ligand ((5R)-Dinoprost).

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

3. Data Analysis:

-

Specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α. Specific binding is calculated by subtracting the non-specific binding from the total binding (in the absence of a competitor).

-

IC50 Determination: The concentration of the competitor ligand ((5R)-Dinoprost) that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve.

-

Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for a this compound competitive receptor binding assay.

Signaling Pathway of this compound at the FP Receptor

Caption: Downstream signaling cascade following this compound binding to the FP receptor.

Conclusion

This compound is a potent agonist of the prostaglandin FP receptor. Its binding initiates a Gαq-mediated signaling cascade, leading to the activation of phospholipase C and subsequent downstream events. The affinity of this compound is typically evaluated through competitive radioligand binding assays, which provide quantitative measures of its interaction with the FP receptor. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development and pharmacology.

References

An In-depth Technical Guide to the Structure-Activity Relationship of (5R)-Dinoprost and its Analogs at the Prostaglandin F (FP) Receptor

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, the tromethamine salt of Prostaglandin (B15479496) F2α (PGF2α), is a potent, naturally occurring lipid autacoid that mediates a wide range of physiological and pathological processes. As an agonist of the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR), it is involved in uterine smooth muscle contraction, luteolysis, and the regulation of intraocular pressure (IOP). Synthetic analogs of PGF2α, such as latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075), are cornerstone therapies in the management of glaucoma and ocular hypertension, primarily by enhancing uveoscleral outflow of aqueous humor.

This technical guide provides a detailed examination of the structure-activity relationships (SAR) of Dinoprost and its analogs. We will explore the molecular determinants for binding affinity and functional potency at the FP receptor, detail the experimental protocols used to generate this data, and illustrate the key signaling pathways and experimental workflows.

FP Receptor Signaling Pathway

The FP receptor is a canonical Gq-coupled receptor. Upon agonist binding, it initiates a well-defined signaling cascade leading to an increase in intracellular calcium.

-

Agonist Binding: Dinoprost or its analogs bind to the orthosteric site of the FP receptor, inducing a conformational change.

-

Gq Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.

-

G-Protein Dissociation: The Gαq-GTP subunit dissociates from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: Gαq-GTP activates Phospholipase C-beta (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in concert with the elevated Ca2+ levels, activates Protein Kinase C (PKC), which phosphorylates downstream targets to elicit a cellular response.

Structure-Activity Relationship (SAR) of FP Receptor Agonists

The core structure of PGF2α consists of a cyclopentane (B165970) ring with two hydroxyl groups, an α-chain with a terminal carboxylic acid, and an ω-chain with a terminal alkyl group and a hydroxyl group. Modifications at each of these positions significantly impact receptor binding and functional activity. The most clinically successful analogs have been developed as ocular hypotensive agents.

Data Presentation

The following tables summarize binding affinity (Ki) and functional potency (EC50) data for the active acid forms of several key PGF2α analogs at the human FP receptor. These compounds are often administered as ester prodrugs (e.g., latanoprost, travoprost) to improve corneal penetration.

Table 1: FP Receptor Binding Affinities of Prostaglandin Analogs

| Compound (Active Acid Form) | Modification vs. PGF2α | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| PGF2α (Dinoprost) | Reference Compound | 5 - 35 | [1] |

| Travoprost Acid | 17,20-isopropyl, 18-oxa, 13,14-dihydro | 3.2 - 35 | [1][2] |

| Bimatoprost Acid | 17-phenyl-18,19,20-trinor, 13,14-dihydro | 5.8 | [2] |

| Latanoprost Acid | 17-phenyl-18,19,20-trinor, 13,14-dihydro | 54.6 | [2] |

| Unoprostone Acid | 13,14-dihydro, 15-keto | 306 - 1270 |[3] |

Table 2: FP Receptor Functional Potencies of Prostaglandin Analogs

| Compound (Active Acid Form) | Assay Type | Functional Potency (EC50, nM) | Reference |

|---|---|---|---|

| PGF2α (Dinoprost) | Phosphoinositide Turnover | ~10 | [1] |

| Travoprost Acid | Phosphoinositide Turnover | 3.2 | [2] |

| Bimatoprost Acid | Phosphoinositide Turnover | 5.8 | [2] |

| Latanoprost Acid | Phosphoinositide Turnover | 54.6 | [2] |

| Unoprostone Acid | Ca²⁺ Mobilization | 306 - 1270 |[3] |

SAR Interpretation

-

α-Chain (C1-C7): The terminal carboxylic acid at C1 is critical for receptor interaction. Esterification of this group (e.g., to an isopropyl ester) creates a more lipophilic prodrug that can readily cross the cornea. Once in the eye, esterases hydrolyze the prodrug to the active free acid.

-

Cyclopentane Ring (C8-C12): The stereochemistry of the hydroxyl groups at C9 and C11 is crucial. Inversion of the configuration at either position can significantly alter potency and receptor selectivity.

-

ω-Chain (C13-C20): This region has been the primary focus of modification to improve potency and selectivity.

-

C13-C14 Double Bond: Saturation of the C13-C14 double bond, as seen in many modern analogs, can increase stability and duration of action.

-

C15 Hydroxyl: The (S)-hydroxyl group at C15 is a key hydrogen bonding site. Modification to a keto group, as in unoprostone, significantly reduces potency, rendering it a partial agonist.[4]

-

Terminal Alkyl Group: Replacing the terminal n-propyl group with a bulky aromatic ring (e.g., a phenyl group) dramatically increases potency. This is a key feature of highly potent analogs like travoprost acid, bimatoprost acid, and latanoprost acid.[5]

-

Key Experimental Protocols

The quantitative SAR data presented above is primarily generated using three types of in vitro assays: radioligand binding assays, calcium mobilization assays, and inositol phosphate (B84403) accumulation assays.

Radioligand Competition Binding Assay

This assay quantifies the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

Methodology:

-

Membrane Preparation: HEK293 or CHO cells stably expressing the human FP receptor are cultured, harvested, and homogenized in a cold lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined via a BCA or Bradford assay.

-

Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added:

-

Receptor membranes (e.g., 5-20 µg protein).

-

A fixed concentration of a radioligand (e.g., [³H]-PGF2α) at or below its dissociation constant (Kd).

-

Varying concentrations of the unlabeled test compound (competitor).

-

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on each filter is measured using a microplate scintillation counter.

-

Data Analysis: The data is plotted as percent specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based Calcium Mobilization Assay

This functional assay measures the potency (EC50) and efficacy of an agonist by detecting the transient increase in intracellular calcium ([Ca²⁺]i) upon receptor activation.

Methodology:

-

Cell Plating: Adherent cells expressing the FP receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight to form a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm. The loading buffer often contains probenecid (B1678239) to inhibit dye efflux.

-

Incubation: The plate is incubated for approximately 1 hour at 37°C, protected from light.

-

Compound Addition & Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument equipped with an integrated liquid handler.

-

A baseline fluorescence reading is established for several seconds.

-

The instrument automatically injects the test compounds (agonists) at various concentrations into the wells.

-

Fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) is monitored kinetically in real-time, typically for 60-120 seconds, to capture the transient increase in [Ca²⁺]i.

-

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. This data is plotted against the log concentration of the agonist, and a sigmoidal dose-response curve is fitted to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).[3][6]

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay provides a robust alternative to calcium assays by measuring the accumulation of IP1, a stable downstream metabolite of IP3. This is often performed using a Homogeneous Time-Resolved Fluorescence (HTRF) format.

Methodology:

-

Cell Stimulation: Cells expressing the FP receptor are plated in a microplate. They are stimulated with various concentrations of the test agonist in a stimulation buffer containing Lithium Chloride (LiCl). LiCl inhibits the enzyme inositol monophosphatase, which breaks down IP1, causing IP1 to accumulate in the cell upon receptor activation.

-

Cell Lysis: After incubation (e.g., 30-60 minutes at 37°C), a lysis buffer is added. This buffer also contains the HTRF detection reagents.

-

Competitive Immunoassay: The assay is a competitive format. The cell lysate (containing agonist-induced IP1) is mixed with:

-

An anti-IP1 antibody labeled with a FRET donor (e.g., Terbium cryptate).

-

IP1 chemically labeled with a FRET acceptor (e.g., d2).

-

-

Incubation: The plate is incubated at room temperature for approximately 1 hour to allow the immunoassay to reach equilibrium. The IP1 produced by the cells competes with the d2-labeled IP1 for binding to the antibody.

-

Detection: The plate is read on an HTRF-compatible reader. The reader excites the donor (e.g., at 337 nm) and measures emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm). High levels of cellular IP1 lead to less binding of the d2-labeled IP1, resulting in a low FRET signal. Conversely, low levels of cellular IP1 result in a high FRET signal.

-

Data Analysis: The ratio of the acceptor/donor emission is calculated and is inversely proportional to the concentration of IP1. A standard curve is used to quantify the IP1 produced. This data is then used to generate dose-response curves and calculate EC50 values for the agonists.[1][5]

Conclusion

The structure-activity relationship of Dinoprost and its analogs is well-defined, particularly for the development of potent and selective FP receptor agonists for glaucoma treatment. Key SAR insights indicate that the C1 carboxylic acid is essential for activity (though it can be esterified for prodrugs), the stereochemistry of the cyclopentane ring hydroxyls is critical, and modification of the ω-chain, especially with a terminal phenyl ring, is a highly effective strategy for enhancing potency. The pharmacological profiles of these compounds are reliably characterized using a suite of robust in vitro assays, including radioligand binding, calcium mobilization, and IP1 accumulation, which together provide a comprehensive understanding of both receptor affinity and functional activity. These principles continue to guide the development of next-generation FP receptor modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crstoday.com [crstoday.com]

In Vitro Physiological Effects of (5R)-Dinoprost Tromethamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F (FP) receptor.[1][2][3][4] Its in vitro physiological effects are primarily mediated through the activation of this G-protein coupled receptor, leading to a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, including its receptor binding affinity, functional potency, and the key signaling pathways it modulates. Detailed experimental protocols for core assays and visual representations of the signaling cascades are presented to facilitate further research and drug development efforts in areas such as reproductive health and oncology.

Quantitative Pharmacological Data

| Compound | Parameter | Value | Cell Line/Assay Condition | Reference |

| Dinoprost (PGF2α) | EC50 | 24.5 nM | Stimulation of prostanoid FP receptor-linked phosphoinositide turnover in Swiss 3T3 mouse fibroblast cells. | [5] |

| Travoprost acid | Ki | 35 ± 5 nM | Competitive radioligand binding assay. | Not specified in snippet |

| Latanoprost acid | Ki | 98 nM | Competitive radioligand binding assay. | Not specified in snippet |

| Bimatoprost acid | Ki | 83 nM | Competitive radioligand binding assay. | Not specified in snippet |

Table 1: In Vitro Quantitative Data for Dinoprost and other FP Receptor Agonists. This table summarizes the available quantitative data for the in vitro activity of Dinoprost and other prostaglandin analogs at the FP receptor.

Core Experimental Protocols

Competitive Radioligand Binding Assay for FP Receptor

This assay is employed to determine the binding affinity (Ki) of a test compound, such as this compound, for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes from tissues or cell lines endogenously or recombinantly expressing the FP receptor (e.g., HEK293-FP cells).

-

Radioligand: A high-affinity radiolabeled FP receptor ligand (e.g., [³H]-PGF2α).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well Plates.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled PGF2α.

-

Competition: Membrane preparation, radioligand, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate the FP receptor and trigger the release of intracellular calcium, a key second messenger in the Gq signaling pathway.

Materials:

-

Cells: A cell line stably or transiently expressing the FP receptor (e.g., HEK293-FP or CHO-FP cells).

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound.

-

Fluorescence Plate Reader or Microscope.

Procedure:

-

Cell Plating: Seed the FP receptor-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the test compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence, indicating a change in intracellular calcium concentration, is measured. Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 value.

Signaling Pathways

Activation of the FP receptor by this compound initiates a complex network of intracellular signaling pathways, primarily through the Gq alpha subunit of the heterotrimeric G-protein.[6] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[7][8]

Beyond this canonical pathway, FP receptor activation also engages other important signaling cascades. This includes the activation of the small GTPase Rho, which plays a crucial role in regulating cell morphology and the actin cytoskeleton.[9] Furthermore, this compound can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, through both PKC-dependent and independent mechanisms, the latter potentially involving transactivation of the epidermal growth factor receptor (EGFR).[1][10] The activation of the Ras/Raf pathway also leads to the transcriptional activation of T-cell factor (Tcf)/β-catenin, influencing gene expression.[7]

Primary Signaling Cascade

Caption: Canonical Gq-coupled signaling pathway activated by this compound.

Downstream Effector Pathways

Caption: Overview of downstream signaling pathways modulated by FP receptor activation.

Experimental Workflow for In Vitro Analysis

Caption: A logical workflow for the in vitro characterization of this compound.

Conclusion

This compound is a potent FP receptor agonist that elicits a range of significant physiological effects in vitro. Its primary mechanism of action involves the activation of the Gq-PLC-IP3-Ca²⁺ signaling pathway, supplemented by the engagement of the Rho and ERK/MAPK cascades. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug development, enabling a deeper understanding of its molecular mechanisms and facilitating the design of future studies. Further investigation into the nuanced crosstalk between these signaling pathways will continue to illuminate the full therapeutic potential of this and other prostaglandin analogs.

References

- 1. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 7. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of FP prostanoid receptor isoforms leads to Rho-mediated changes in cell morphology and in the cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

(5R)-Dinoprost Tromethamine: An In-Depth Technical Guide to its Functions in Non-Reproductive Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5R)-Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is well-established for its potent luteolytic and oxytocic effects in reproductive medicine. However, a growing body of evidence reveals its significant and diverse pharmacological activities in a range of non-reproductive tissues. This technical guide provides a comprehensive overview of the mechanisms of action, signaling pathways, and physiological functions of this compound in key non-reproductive systems, including the eye, the cardiovascular system, bone, and the immune system. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and drug development in these areas.

Ocular System: Regulation of Intraocular Pressure

This compound is a cornerstone in the management of glaucoma and ocular hypertension. Its primary mechanism of action is the reduction of intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor.

Mechanism of Action and Signaling Pathway

This compound, acting as a PGF2α analogue, selectively binds to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR) located in the ciliary muscle and other ocular tissues. Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM) within the ciliary muscle and sclera. This remodeling is primarily achieved through the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade components of the ECM. The resulting reduction in ECM density decreases the hydraulic resistance of the uveoscleral pathway, thereby facilitating the outflow of aqueous humor and lowering IOP.

Quantitative Data

| Parameter | Species | Dosage | Change in Uveoscleral Outflow | Reference |

| Uveoscleral Outflow Facility | Cynomolgus Monkey | 2 µg twice daily for 4-5 days | 0.04 ± 0.01 to 0.18 ± 0.04 µL/min/mm Hg (p < 0.02) | [1] |

| Trabecular Outflow Facility | Cynomolgus Monkey | 2 µg twice daily for 4-5 days | Decreased (ratio of treated to control: 0.22 ± 0.03, p < 0.001) | [1] |

Experimental Protocols

1.3.1. Measurement of Uveoscleral Outflow using Isotope Dilution Technique [1]

-

Animal Model: Cynomolgus monkeys.

-

Drug Administration: Unilateral topical administration of PGF2α-isopropylester (a prodrug of PGF2α) at a dose of 2 µg twice daily for 4 to 5 days.

-

Procedure:

-

Anesthetize the monkeys.

-

Perform a baseline measurement of intraocular pressure (IOP).

-

Infuse a radiolabeled tracer (e.g., ¹²⁵I-albumin) into the anterior chamber at a constant pressure for a defined period.

-

After the infusion, euthanize the animal and dissect the ocular tissues (uvea, sclera, etc.).

-

Quantify the amount of tracer in the dissected tissues and in the systemic circulation.

-

Calculate the uveoscleral outflow by determining the volume of anterior chamber fluid that would account for the amount of tracer recovered in the ocular tissues.

-

Trabecular outflow is calculated from the amount of tracer that entered the systemic circulation.

-

Cardiovascular System: Regulation of Vascular Tone

This compound exerts significant effects on the cardiovascular system, primarily by modulating the tone of vascular smooth muscle cells, which can lead to vasoconstriction and an increase in blood pressure.

Mechanism of Action and Signaling Pathway

In vascular smooth muscle cells, this compound binds to FP receptors, leading to the activation of the Gq/11 protein and subsequent stimulation of phospholipase C (PLC). This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels, along with PKC activation, lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction. PGF2α can also interact with other prostanoid receptors, such as the thromboxane (B8750289) receptor (TP) and the prostaglandin E receptor subtype 3 (EP3), which also contribute to vasoconstriction.

Quantitative Data

| Parameter | Tissue | Species | EC₅₀ | Reference |

| Contractile Response | Rat Tail Artery | Rat | 9.6 µM (for PGE₂) | [2] |

Experimental Protocols

2.3.1. In Vitro Vasoconstriction Assay

-

Tissue Preparation: Isolate helical muscle strips from the desired artery (e.g., rat tail artery).

-

Apparatus: Mount the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.

-

Procedure:

-

Allow the muscle strips to equilibrate under a resting tension.

-

Induce a submaximal contraction with a standard agonist (e.g., norepinephrine (B1679862) or potassium chloride) to ensure tissue viability.

-

After washout and return to baseline, add cumulative concentrations of this compound to the organ bath.

-

Record the isometric tension generated by the muscle strips at each concentration.

-

Construct a concentration-response curve and calculate the EC₅₀ value.

-

Bone Metabolism: A Dual Role in Formation and Resorption

The role of PGF2α in bone metabolism is complex, with studies suggesting both anabolic and catabolic effects. The net effect appears to be dependent on the specific cellular context and experimental conditions.

Mechanism of Action and Signaling Pathway

In bone, PGF2α can influence the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). In osteoblasts, PGF2α can stimulate proliferation and differentiation, potentially leading to increased bone formation. The signaling pathways involved are not fully elucidated but may involve both G-protein coupled and other intracellular signaling cascades. In osteoclasts, the effects are more varied. Some studies suggest PGF2α can inhibit the bone-resorbing activity of mature osteoclasts, while others indicate it may indirectly promote osteoclastogenesis by acting on osteoblasts.

Quantitative Data

Quantitative data for the direct effects of this compound on bone formation and resorption are limited and often presented in comparison to other prostaglandins (B1171923) like PGE₂. The following provides a qualitative summary from the available literature.

| Cell Type | Effect of PGF2α | Experimental Model | Reference |

| Osteoblasts | Stimulates proliferation and differentiation | Cultured neonatal mouse calvariae | [3] |

| Osteoclasts | Inhibits bone resorption activity | Murine bone marrow-derived osteoclasts | [4] |

Experimental Protocols

3.3.1. Bone Formation Assay in Cultured Neonatal Mouse Calvariae [3]

-

Tissue Source: Parietal bones from neonatal mice.

-

Procedure:

-

Culture the calvariae in a suitable medium (e.g., BGJb medium) supplemented with serum.

-

Treat the cultures with varying concentrations of this compound.

-

To measure collagen synthesis (an indicator of bone formation), add [³H]proline to the culture medium.

-

After incubation, harvest the calvariae and digest them with collagenase.

-

Measure the incorporation of [³H]proline into the collagenase-digestible protein fraction using liquid scintillation counting.

-

3.3.2. Osteoclast Resorption Pit Assay [5][6]

-

Cell Source: Osteoclast precursors from human peripheral blood mononuclear cells (PBMCs) or murine bone marrow cells.

-

Substrate: Calcium phosphate-coated cell culture plates or dentin slices.

-

Procedure:

-

Culture osteoclast precursors on the chosen substrate in the presence of osteoclastogenic stimuli (e.g., M-CSF and RANKL).

-

Treat the cultures with this compound.

-

After a suitable incubation period (e.g., 9-14 days), remove the cells.

-

Stain the substrate to visualize the resorption pits (e.g., with 5% AgNO₃ or toluidine blue).

-

Quantify the resorbed area using image analysis software (e.g., ImageJ).

-

Immune System: Pro-inflammatory Modulation

This compound can act as a pro-inflammatory mediator by inducing the production of various cytokines and chemokines, which are key signaling molecules in the immune response.

Mechanism of Action and Signaling Pathway

In immune cells, such as macrophages and lymphocytes, as well as in other cell types like myometrial cells, this compound binds to the FP receptor. This interaction triggers intracellular signaling pathways, including the activation of nuclear factor-κB (NF-κB), which is a critical transcription factor for pro-inflammatory genes. The activation of these pathways leads to the increased expression and secretion of a variety of cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CCL2, CXCL8), which can recruit and activate other immune cells, thereby amplifying the inflammatory response.

Quantitative Data

| Cytokine/Chemokine | Cell Type | Treatment | Fold Increase in mRNA/Protein | Reference |

| CCL2, CXCL8, IL-6 | Human Uterine Smooth Muscle Cells | 10⁻⁸–10⁻⁶ M PGF2α for 24h | Dose-dependent increase | [7] |

| Various Chemokines & Receptors | Porcine Corpus Luteum | PGF2α (10 h) | Increased mRNA expression | [8] |

Experimental Protocols

4.3.1. In Vitro Cytokine Release Assay [4][9]

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., RAW 264.7 macrophages).

-

Procedure:

-

Seed the cells in a multi-well plate at a determined density.

-

If necessary, stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide, LPS) to induce a baseline cytokine response.

-

Treat the cells with various concentrations of this compound.

-

Include appropriate vehicle controls.

-

Incubate the cells for a specified period (e.g., 16-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of specific cytokines and chemokines in the supernatants using commercially available ELISA kits or multiplex bead-based assays.

-

Conclusion

While the reproductive functions of this compound are well-characterized, its roles in non-reproductive tissues are of significant and growing interest. In ophthalmology, it is a critical therapeutic agent for glaucoma, acting through a well-defined signaling pathway to reduce intraocular pressure. Its potent vasoconstrictor effects in the cardiovascular system warrant careful consideration in clinical applications. The dualistic nature of its influence on bone metabolism, potentially promoting both formation and resorption, suggests a complex regulatory role that requires further investigation. Furthermore, its pro-inflammatory activities highlight its involvement in immune responses. The detailed mechanisms and experimental frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals exploring the broader therapeutic potential and physiological significance of this compound. Further research into the nuanced signaling pathways and cell-specific effects in these non-reproductive systems will undoubtedly uncover new opportunities for therapeutic intervention.

References

- 1. Do Prostaglandins Make Uveoscleral Outflow More Pressure Dependent? | Ento Key [entokey.com]

- 2. Prostaglandin E2 contracts vascular smooth muscle and inhibits potassium currents in vascular smooth muscle cells of rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of prostaglandin F2 alpha on bone formation and resorption in cultured neonatal mouse calvariae: role of prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HTRF Cytokine Assays to Cell Viability | Molecular Devices [moleculardevices.com]

- 5. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of mRNA for chemokines and chemokine receptors by prostaglandin F2α is dependent upon stage of the porcine corpus luteum and intraluteal progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Discovery and Synthesis of (5R)-Dinoprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (5R)-Dinoprost tromethamine, a significant prostaglandin (B15479496) analogue. It covers its discovery, biological role, and detailed synthetic pathways, with a focus on stereochemical control. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction and Discovery

Prostaglandins (B1171923) are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. Prostaglandin F2α (PGF2α), pharmaceutically known as Dinoprost (B1670695), is a naturally occurring prostaglandin used to induce labor and as an abortifacient.[1] Its stereoisomer, (5R)-Dinoprost, also known as Prostaglandin F2β (PGF2β), is a metabolite of arachidonic acid metabolism.[2] While most research has centered on PGF2α, the synthesis of specific isomers like PGF2β is of great interest for exploring structure-activity relationships and developing new therapeutic agents. The tromethamine salt of Dinoprost is utilized to enhance its solubility and stability.[3][4][5]

The primary challenge in the synthesis of prostaglandins lies in the precise stereochemical control of the multiple chiral centers on the cyclopentane (B165970) core and the two side chains.[6] Landmark work by E.J. Corey established foundational synthetic routes, many of which utilize a key intermediate known as the Corey lactone.[7][8][9][10]

Biological Activity and Signaling Pathway

(5R)-Dinoprost, like its alpha isomer, exerts its biological effects by interacting with the Prostaglandin F receptor (FP), a G protein-coupled receptor (GPCR).[11][12] The activation of the FP receptor initiates a cascade of intracellular events crucial for various physiological processes.

The binding of PGF2α or PGF2β to the FP receptor primarily activates the Gq alpha subunit of the associated G protein. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13] The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction, cell proliferation, and inflammatory responses.[11][12][13][14]

Chemical Synthesis

The total synthesis of prostaglandins is a significant challenge in organic chemistry. Modern strategies often build upon the foundational work of Corey, focusing on improving efficiency, scalability, and stereocontrol.[6][10][15]

A common retrosynthetic approach for PGF analogues disconnects the α- and ω-side chains, leading back to a highly functionalized cyclopentane core. The Corey lactone is a versatile bicyclic intermediate that contains the necessary stereocenters and functional handles for elaborating the final structure.[6][8][9][16] The synthesis of (5R)-Dinoprost (PGF2β) requires specific control over the C9 hydroxyl group, ensuring it has a β-configuration (cis to the α-chain). This is often achieved through the stereoselective reduction of a C9 ketone precursor.

A representative synthetic route starts from the well-established (-)-Corey lactone diol.[17] The key steps involve the installation of the two side chains and the crucial stereoselective reduction to form the C9 β-hydroxyl group.

-

Oxidation to Corey Aldehyde : The primary alcohol of the Corey lactone is oxidized to an aldehyde.

-

ω-Chain Installation : The ω-chain is introduced via a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate (B1237965) ylide.[18]

-

C9-Ketone Reduction : The C11 hydroxyl is protected, and the lactone is reduced to a lactol (a hemiacetal). The subsequent reduction of the C9 ketone is the critical step for establishing the desired (5R) stereochemistry. The choice of reducing agent dictates the stereochemical outcome (α vs. β).

-

α-Chain Installation : The α-chain is installed using a Wittig reaction with the lactol.[18]

-

Deprotection : Removal of protecting groups yields the final (5R)-Dinoprost molecule.

The final step is the formation of the tromethamine salt to improve the drug's physical properties. This is typically achieved by reacting the free acid form of (5R)-Dinoprost with 2-amino-2-(hydroxymethyl)-1,3-propanediol (tromethamine) in a suitable solvent system.[4][19]

The efficiency of prostaglandin synthesis has improved significantly over the years. The following table summarizes representative yields for key transformations in modern synthetic routes.

| Reaction Step | Description | Reagents/Conditions | Typical Yield (%) | Reference |

| ω-Chain Installation | Horner-Wadsworth-Emmons reaction of Corey aldehyde. | Dimethyl (2-oxoheptyl)phosphonate, NaH, DME | 65-75% | [18] |

| C9-Ketone Reduction | Reduction of the enone intermediate. | Sodium borohydride (B1222165), Methanol (B129727) | 85-90% | [18] |

| α-Chain Installation | Wittig reaction to install the Z-alkene. | (4-carboxybutyl)triphenylphosphonium bromide, KHMDS | 55-82% | [10][15] |

| Salt Formation | Reaction of Dinoprost with tromethamine. | Acetonitrile (B52724), Water | 89-93% | [19] |

| Overall Synthesis | Total synthesis from readily available materials. | Multi-step sequences | 15-19% | [10][15] |

Key Experimental Protocols

This section provides detailed methodologies for critical steps in the synthesis of this compound, adapted from published procedures.[4]

-

Preparation : To a stirred suspension of 60% sodium hydride in dimethoxyethane (DME) at 0-5 °C under a nitrogen atmosphere, add a solution of dimethyl (2-oxoheptyl)phosphonate in DME dropwise.

-

Reaction : Stir the resulting mixture at 0-5 °C for 30 minutes. Add a solution of the Corey aldehyde intermediate in DME.

-

Progression : Allow the reaction to warm to ambient temperature and stir for 1.5 hours, monitoring progress by TLC.

-

Workup : Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate.

-

Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the enone product.

Note: Achieving the 9β-hydroxy configuration of (5R)-Dinoprost often requires specific reagents that favor this isomer over the 9α-hydroxy of Dinoprost. While sodium borohydride is commonly cited for the alpha isomer, other reducing agents or substrate-controlled methods may be employed for the beta isomer.

-

Dissolution : Dissolve the enone intermediate from Protocol 4.1 in methanol at room temperature.

-

Reduction : Cool the solution to a specified temperature (e.g., -20 °C to 0 °C) to enhance selectivity. Add the chosen stereoselective reducing agent (e.g., a bulky borohydride like L-Selectride for different selectivity) portion-wise.

-

Progression : Stir the reaction for 30-60 minutes, monitoring by TLC until the starting material is consumed.

-

Workup : Quench the reaction with a proton source, such as acetic acid or saturated ammonium (B1175870) chloride solution. Remove the solvent under reduced pressure.

-